molecular formula C6H12O3 B3045498 Methyl 2-hydroxypentanoate CAS No. 108740-82-5

Methyl 2-hydroxypentanoate

Cat. No.: B3045498
CAS No.: 108740-82-5
M. Wt: 132.16 g/mol
InChI Key: QCZPJJIXHJSOMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxypentanoate can be synthesized through the esterification of 2-hydroxyvaleric acid with methanol in the presence of an acid catalyst . Another method involves the industrial synthesis using acrylonitrile byproduct hydrocyanic acid . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods: The industrial production of this compound often involves the use of acrylonitrile byproduct hydrocyanic acid, which is a cost-effective and efficient method . This process not only utilizes byproducts but also enhances the overall economic benefits of acrylonitrile production facilities.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-hydroxypentanoate involves its interaction with various molecular targets and pathways. It can act as a precursor in the synthesis of other compounds, influencing biochemical pathways and exerting effects such as hypoglycemia . The exact molecular targets and pathways depend on the specific application and the compounds synthesized from it.

Comparison with Similar Compounds

  • Methyl 2-hydroxyvalerate
  • 2-Hydroxyvaleric acid methyl ester
  • 2-Hydroxyvaleric acid

Comparison: Methyl 2-hydroxypentanoate is unique due to its bifunctional nature, containing both hydroxyl and ester groups, which allows it to participate in a wide range of chemical reactions . Its versatility and wide range of applications make it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-5(7)6(8)9-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPJJIXHJSOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337601
Record name Methyl 2-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108740-82-5
Record name Methyl 2-hydroxypentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108740-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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